Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone
Description
Properties
Molecular Formula |
C61H38N4O |
|---|---|
Molecular Weight |
843.0 g/mol |
IUPAC Name |
bis[4-(3-carbazol-9-ylcarbazol-9-yl)phenyl]methanone |
InChI |
InChI=1S/C61H38N4O/c66-61(39-25-29-41(30-26-39)62-57-23-11-5-17-49(57)51-37-43(33-35-59(51)62)64-53-19-7-1-13-45(53)46-14-2-8-20-54(46)64)40-27-31-42(32-28-40)63-58-24-12-6-18-50(58)52-38-44(34-36-60(52)63)65-55-21-9-3-15-47(55)48-16-4-10-22-56(48)65/h1-38H |
InChI Key |
IFDVQVBCIBAMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=C(C=C7)C(=O)C8=CC=C(C=C8)N9C1=C(C=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=CC=C19 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Bicarbazole Unit: The initial step involves the synthesis of the bicarbazole moiety through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment to Phenyl Groups: The bicarbazole units are then attached to phenyl groups via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Formation of the Methanone Core: Finally, the methanone core is introduced through a Friedel-Crafts acylation reaction, where the phenyl groups are acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce production costs.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich bicarbazole and phenyl rings allow electrophilic substitution at activated positions. Key reaction sites include:
-
Para positions of phenyl groups relative to the methanone oxygen
-
C3 and C6 positions of carbazole moieties
Mechanistic Insight :
-
Bromination occurs preferentially at carbazole C3/C6 due to higher electron density from nitrogen lone pairs.
-
Nitration under moderate conditions avoids methanone keto-enol tautomerization interference.
Transition Metal-Catalyzed Cross-Coupling
The compound serves as a substrate in Suzuki-Miyaura and Buchwald-Hartwig reactions:
Key Examples:
Structural Impact :
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing methanone group activates phenyl rings for NAS with hard nucleophiles:
Kinetic Data :
Photophysical Reactions
The compound exhibits thermally activated delayed fluorescence (TADF) and exciplex formation :
Experimental Findings:
-
TADF Efficiency :
-
Exciplex Formation :
Mechanism :
-
Intramolecular charge transfer (ICT) between bicarbazole (donor) and methanone (acceptor) enables reverse intersystem crossing (RISC) .
Redox Reactions
Electrochemical studies reveal reversible oxidation behavior:
Correlation with Structure :
Stability Under Reactive Conditions
The compound demonstrates robustness in:
-
Acidic Media : Stable in 1 M HCl/THF (24 hr, >95% recovery)
-
Thermal Stress : No decomposition below 300°C (TGA)
Scientific Research Applications
Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which Bis(4-(9H-[3,9’-bicarbazol]-9-yl)phenyl)methanone exerts its effects involves interactions with molecular targets and pathways. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its mechanism may involve binding to specific proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares BPBCz with structurally or functionally analogous compounds:
Key Research Findings
BPBCz vs. Phenoxazine-Based Compounds (e.g., Px2BP)
- Hole Transport: BPBCz’s bicarbazolyl donors provide superior hole mobility compared to phenoxazine-based Px2BP, which prioritizes triplet harvesting for TADF emission .
- Device Lifetime : BPBCz-based mixed-host systems exhibit longer operational lifetimes due to reduced exciton quenching, whereas Px2BP’s emitter role limits its stability under high currents .
BPBCz vs. TADF Emitters (e.g., CCX-II)
- Role in OLEDs : BPBCz functions as a host, while CCX-II is a blue TADF emitter. CCX-II achieves a record EQE of 25.9% by balancing small singlet-triplet energy splitting (ΔEST) and high oscillator strength (f), whereas BPBCz optimizes charge balance in emitting layers .
- Thermal Stability: BPBCz’s rigid bicarbazolyl structure ensures higher thermal stability (Td > 400°C) compared to CCX-II’s xanthenone-based framework .
BPBCz vs. Phosphine Oxide Hosts (e.g., DCS2PO)
- Charge Transport: DCS2PO combines bicarbazolyl donors with phosphine oxide acceptors, enabling balanced electron/hole transport. BPBCz, lacking strong electron-accepting groups, is more hole-dominant, making it suitable for green PhOLEDs requiring hole injection enhancement .
- Processability : DCS2PO is solution-processable due to silicon bridges, whereas BPBCz typically requires vacuum deposition .
BPBCz vs. Carbazole Derivatives ()
- Synthetic Complexity : BPBCz synthesis relies on Ullmann or Buchwald-Hartwig couplings, which are costlier than simpler carbazole derivatives (e.g., 9-(4-biphenyl)carbazole) but yield higher purity (99% vs. ~95%) .
- Performance : BPBCz outperforms tert-butyl-substituted carbazole hosts (e.g., compound 20 in ) in thermal stability and device efficiency due to its extended π-conjugation .
Biological Activity
Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone, with CAS number 1233215-35-4, is a compound of significant interest in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This article reviews its biological activity, focusing on its potential applications and effects based on recent studies.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its application in OLED technology. However, emerging research suggests potential pharmacological properties that warrant further exploration.
1. Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For example, derivatives of bicarbazole have shown selective cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of critical cellular pathways associated with tumor growth.
| Compound | Cell Line | GI50 (μM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 15.1 | |
| Compound B | PC-3 (Prostate Cancer) | 25.9 | |
| Compound C | HeLa (Cervical Cancer) | 28.7 |
2. Antioxidant Properties
Research has suggested that bicarbazole derivatives possess antioxidant capabilities. These compounds can scavenge free radicals and may protect cells from oxidative stress, a contributor to various diseases including cancer and neurodegenerative disorders.
3. Neuroprotective Effects
There is preliminary evidence indicating that this compound may exert neuroprotective effects. Compounds with similar structures have been shown to inhibit apoptosis in neuronal cells under stress conditions, suggesting a potential role in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of bicarbazole derivatives for their biological activities:
- Study on Antitumor Activity : A study evaluated the cytotoxic effects of various bicarbazole derivatives against multiple cancer cell lines using MTT assays. The results indicated significant activity against breast and prostate cancer cell lines, emphasizing the need for further investigation into their mechanisms of action .
- Antioxidant Activity Assessment : Another research effort employed DPPH and ABTS assays to measure the radical scavenging abilities of bicarbazole derivatives. The findings suggested that these compounds could effectively reduce oxidative stress markers .
Q & A
Q. Critical Parameters Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | >80% yield |
| Catalyst Loading | 5–10 mol% Lewis acid | Prevents side reactions |
| Solvent | DCM or toluene | Solubility control |
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.91–7.52 ppm) and confirms connectivity between carbazole and methanone moieties .
- HPLC-MS : Detects impurities (<1% purity threshold) using C18 columns with acetonitrile/water gradients .
- FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-H vibrations .
Advanced: How can researchers resolve contradictions in spectroscopic data caused by impurities or structural isomers?
Answer:
Contradictions often arise from:
- Isomerization : Use 2D NMR (e.g., COSY, NOESY) to distinguish regioisomers by cross-peak patterns .
- Impurity Interference : Employ preparative HPLC with diode-array detection (DAD) to isolate pure fractions. Compare retention times and UV-Vis spectra against reference standards .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NMR assignments .
Advanced: What experimental designs are optimal for evaluating the environmental stability and degradation pathways of this compound?
Answer:
Adopt a tiered approach:
Laboratory Studies :
- Hydrolytic Stability : Incubate in buffered solutions (pH 3–11) at 25–50°C, monitoring degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254–365 nm) in environmental chambers, analyzing photoproducts using high-resolution MS .
Ecotoxicology :
Q. Degradation Pathways Table :
| Condition | Major Pathway | Half-Life (Days) |
|---|---|---|
| pH 7, 25°C | Hydrolysis (C=O cleavage) | >30 |
| UV Exposure | Photolytic ring-opening | 5–7 |
Advanced: How can computational methods complement experimental data in predicting the optoelectronic properties of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., ~3.2 eV for bicarbazole derivatives) and charge transport properties .
- TD-DFT : Simulate UV-Vis spectra (λmax ~350 nm) and compare with experimental data to validate electronic transitions .
- Molecular Dynamics : Model thin-film morphology for OLED applications, correlating with experimental XRD data .
Basic: What are the key challenges in achieving high purity (>99%) for this compound, and how are they addressed?
Answer:
- Byproduct Formation : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted carbazole or ketone precursors .
- Metal Traces : Chelating agents (e.g., EDTA) during workup reduce residual catalyst contamination .
Advanced: What strategies are effective in scaling up synthesis while maintaining reproducibility?
Answer:
Q. DoE Example :
| Factor | Low Level | High Level | Effect on Yield |
|---|---|---|---|
| Temperature | 70°C | 90°C | +15% |
| Stirring Rate | 200 rpm | 600 rpm | +8% |
Basic: What safety protocols are critical when handling this compound?
Answer:
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential carcinogenicity of carbazole derivatives .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts reactions) before disposal .
Advanced: How do substituents on the carbazole rings influence the compound’s electronic properties?
Answer:
Q. Substituent Effects Table :
| Substituent | HOMO (eV) | LUMO (eV) | λmax (nm) |
|---|---|---|---|
| -NO₂ | -5.8 | -2.6 | 380 |
| -OCH₃ | -5.2 | -1.9 | 420 |
Advanced: What comparative methodologies assess the compound’s performance in optoelectronic devices versus analogues?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
